132-Fold Higher μ-Opioid Receptor Binding Affinity (Ki) for nor-LAAM Versus LAAM
Noracymethadol hydrochloride, (-)- (nor-LAAM) exhibits a binding affinity (Ki) for the μ-opioid receptor (MOR) that is approximately 132-fold higher than that of its parent compound LAAM. Published receptor binding studies report a Ki of 5.6 nM for nor-LAAM compared with 740 nM for LAAM [1]. This quantitative difference demonstrates that LAAM is a relatively weak MOR ligand that requires N-demethylation to nor-LAAM to achieve high-affinity receptor engagement. For researchers conducting MOR binding displacement assays, the use of racemic or parent LAAM in place of pure (-)-noracymethadol will produce markedly different IC50 values, potentially leading to erroneous conclusions about compound potency.
| Evidence Dimension | μ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.6 nM (nor-LAAM / (-)-noracymethadol) |
| Comparator Or Baseline | Ki = 740 nM (LAAM / levo-α-acetylmethadol) |
| Quantified Difference | ~132-fold higher affinity (lower Ki) for nor-LAAM |
| Conditions | In vitro μ-opioid receptor competitive binding assay (radioligand displacement); data compiled from published receptor binding studies as cited in Wang et al. 2024, J Control Release [references 16,17 therein]. |
Why This Matters
Procurement of authentic (-)-noracymethadol hydrochloride ensures that receptor binding experiments use the genuinely high-affinity ligand rather than the low-affinity prodrug LAAM, avoiding confounding results in MOR pharmacology studies.
- [1] Wang J, et al. Nor-LAAM loaded PLGA Microparticles for Treating Opioid Use Disorder. J Control Release. 2024;373:93-104. doi:10.1016/j.jconrel.2024.06.071. (Citing receptor binding data from references 16,17 therein.) View Source
